2-(5-Iodopyridin-3-yl)ethanamine
Description
2-(5-Iodopyridin-3-yl)ethanamine is a halogenated pyridine derivative characterized by an ethanamine side chain attached to the 3-position of a 5-iodopyridine ring.
Properties
Molecular Formula |
C7H9IN2 |
|---|---|
Molecular Weight |
248.06 g/mol |
IUPAC Name |
2-(5-iodopyridin-3-yl)ethanamine |
InChI |
InChI=1S/C7H9IN2/c8-7-3-6(1-2-9)4-10-5-7/h3-5H,1-2,9H2 |
InChI Key |
QEMIQHKVAQETOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1I)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Iodopyridin-3-yl)ethanamine can be achieved through several methods. One common approach involves the iodination of 2-(3-pyridinyl)ethanamine. This process typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the pyridine ring .
Another method involves the Suzuki-Miyaura coupling reaction, where a boron reagent is used to couple a halogenated pyridine derivative with an ethanamine group . This reaction is known for its mild conditions and high functional group tolerance, making it a popular choice for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions or coupling reactions using automated reactors and optimized conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired production scale.
Chemical Reactions Analysis
Types of Reactions
2-(5-Iodopyridin-3-yl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to remove the iodine atom or reduce other functional groups present in the molecule.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to replace the iodine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Scientific Research Applications
2-(5-Iodopyridin-3-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and as a precursor for the synthesis of biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-Iodopyridin-3-yl)ethanamine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the iodine atom can influence the compound’s binding affinity and selectivity for these targets, thereby modulating its biological activity .
Comparison with Similar Compounds
a. (5-Iodopyridin-3-yl)-methanol ()
- Structure: Shares the 5-iodopyridin-3-yl core but replaces the ethanamine group with a methanol substituent.
- Key Differences: Functional Group: The hydroxyl group in methanol reduces basicity compared to the primary amine in 2-(5-Iodopyridin-3-yl)ethanamine. Hydrogen Bonding: Methanol’s hydroxyl group may form stronger hydrogen bonds, whereas the ethanamine’s amine group enables ionic interactions or protonation-dependent binding .
- Implications : The ethanamine derivative is more likely to engage in charged interactions with biological targets, such as enzymes or receptors.
b. N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide ()
- Structure : Contains a 5-iodopyridin-3-yl group linked to an acetamide moiety.
- Key Differences :
- Implications : The ethanamine analog’s basicity may favor interactions with acidic residues in proteins (e.g., glutamate or aspartate).
Ethanamine Derivatives with Heterocyclic Cores
a. 25X-NBOMe Series ()
- Structures : Include 25I-NBOMe (iodo-substituted), 25B-NBOMe (bromo), and 25C-NBOMe (chloro). These feature a 2,5-dimethoxyphenyl ring linked to a benzyl-ethanamine group.
- Key Differences :
- Aromatic System : NBOMe compounds use a phenyl ring, whereas this compound employs a pyridine ring. The pyridine’s nitrogen atom introduces electron-withdrawing effects, altering electronic density.
- Substituents : NBOMe compounds have methoxy groups and a benzyl substitution on the amine, which are absent in the target compound.
- Implications: The simplified structure of this compound may reduce toxicity risks associated with NBOMe derivatives, which are notorious for severe psychoactive effects .
b. Indole-Based Ethanamines ()
- Structures : Examples include tryptamine hydrochloride and its derivatives (e.g., 5-ethyl- or 5-propyl-indole ethanamines).
- Key Differences: Core Heterocycle: Indole’s bicyclic structure vs. pyridine’s monocyclic system. Indole’s NH group enables hydrogen bonding, while pyridine’s nitrogen participates in π-π stacking. Biological Interactions: Indole derivatives bind HSP90 via hydrogen bonds to GLU527 and TYR604. The iodine in this compound may similarly engage in halogen bonding or steric interactions with target proteins .
Positional and Chain-Length Variants
a. [6-(2-Methoxyethoxy)pyridin-3-yl]methanamine ()
- Structure : Methanamine chain attached to a 6-substituted pyridine ring.
- Key Differences :
Structural and Functional Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
